molecular formula C12H7FO3S B6399220 4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid CAS No. 1261928-06-6

4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid

Cat. No.: B6399220
CAS No.: 1261928-06-6
M. Wt: 250.25 g/mol
InChI Key: LJKHUTOXUCNKRY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a thiophene ring bearing a formyl group

Properties

IUPAC Name

4-fluoro-3-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-11-2-1-7(12(15)16)4-10(11)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKHUTOXUCNKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CSC(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689472
Record name 4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-06-6
Record name 4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a fluoro-substituted benzoic acid under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Fluoro-3-(5-carboxythiophen-3-yl)benzoic acid.

    Reduction: 4-Fluoro-3-(5-hydroxymethylthiophen-3-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The molecular targets and pathways involved would vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(5-formylthiophen-3-yl)benzoic acid is unique due to the presence of both a fluoro group and a formyl-substituted thiophene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.

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